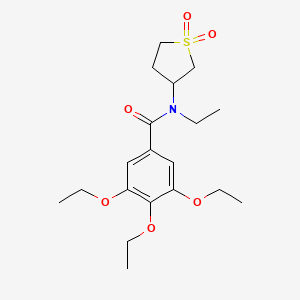![molecular formula C7H13N2NaO2 B2516037 2-[3-(diméthylamino)azétidin-1-yl]acétate de sodium CAS No. 2044902-70-5](/img/structure/B2516037.png)
2-[3-(diméthylamino)azétidin-1-yl]acétate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a chemical compound with the molecular formula C₇H₁₃N₂NaO₂ and a molecular weight of 180.18 g/mol It is a sodium salt derivative of 2-[3-(dimethylamino)azetidin-1-yl]acetic acid
Applications De Recherche Scientifique
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate typically involves the reaction of 2-[3-(dimethylamino)azetidin-1-yl]acetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production methods for Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted azetidine derivatives .
Mécanisme D'action
The mechanism of action of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring structure provides rigidity and spatial orientation, which can affect the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate include:
2-[3-(dimethylamino)azetidin-1-yl]acetic acid: The parent acid form of the compound.
Sodium 2-[3-(methylamino)azetidin-1-yl]acetate: A derivative with a methylamino group instead of a dimethylamino group.
Sodium 2-[3-(ethylamino)azetidin-1-yl]acetate: A derivative with an ethylamino group.
Uniqueness
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is unique due to its specific combination of a dimethylamino group and an azetidine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
sodium;2-[3-(dimethylamino)azetidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.Na/c1-8(2)6-3-9(4-6)5-7(10)11;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWJOLCURCQRJD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2515955.png)



![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)


![3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2515970.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)


![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)
